Enhanced Lipophilicity (XLogP3) Over 4-Chloro and 4-Fluoro Analogs Governs Membrane Partitioning
The compound's computed XLogP3 of 3.2 is 0.6 log units higher than that of the 4-chloro analog (XLogP3 = 2.6) and 1.3 log units higher than the 4-fluoro analog (XLogP3 = 1.9) [1]. This difference corresponds to an approximately 4-fold greater partition coefficient (P) for the bromo compound relative to its chloro counterpart, a magnitude that typically translates into measurably higher membrane permeability and cell-based assay potency in drug discovery campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (1-(4-bromophenyl)-3-hydroxypent-2-en-1-one) |
| Comparator Or Baseline | 4-Chloro analog: XLogP3 = 2.6; 4-Fluoro analog: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. 4-Cl); ΔXLogP3 = +1.3 (vs. 4-F) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity directly impacts compound distribution in biological systems, potentially improving cellular uptake by ~4-fold versus the chloro analog, a critical parameter for cell-based screening and in vivo lead optimization.
- [1] PubChem Compound Summary for CID 5290668 (target) and CID 10702601 (4-chloro analog). XLogP3 computational data. Retrieved April 2026. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
